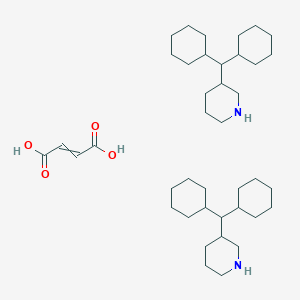
But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine is a complex organic compound that combines the properties of but-2-enedioic acid and 3-(dicyclohexylmethyl)piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 3-(dicyclohexylmethyl)piperidine under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- But-2-enedioic acid dihexyl ester
- But-2-enoic acid 2-butoxy-1-methyl-ethyl ester
- But-2-enoic acid 1-methyl-2-propoxy-ethyl ester
Uniqueness
But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine is unique due to its specific structural combination of but-2-enedioic acid and 3-(dicyclohexylmethyl)piperidine. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
61656-06-2 |
|---|---|
Molecular Formula |
C40H70N2O4 |
Molecular Weight |
643.0 g/mol |
IUPAC Name |
but-2-enedioic acid;3-(dicyclohexylmethyl)piperidine |
InChI |
InChI=1S/2C18H33N.C4H4O4/c2*1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17;5-3(6)1-2-4(7)8/h2*15-19H,1-14H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
IFCSQYOWDGWKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCNC3.C1CCC(CC1)C(C2CCCCC2)C3CCCNC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















